HaloPROTAC3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

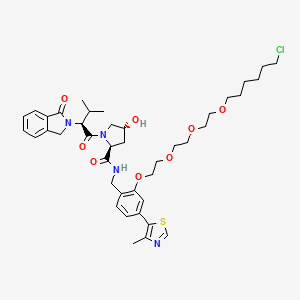

Structure

2D Structure

Properties

Molecular Formula |

C41H55ClN4O8S |

|---|---|

Molecular Weight |

799.4 g/mol |

IUPAC Name |

(2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C41H55ClN4O8S/c1-28(2)37(46-25-32-10-6-7-11-34(32)40(46)49)41(50)45-26-33(47)23-35(45)39(48)43-24-31-13-12-30(38-29(3)44-27-55-38)22-36(31)54-21-20-53-19-18-52-17-16-51-15-9-5-4-8-14-42/h6-7,10-13,22,27-28,33,35,37,47H,4-5,8-9,14-21,23-26H2,1-3H3,(H,43,48)/t33-,35+,37+/m1/s1 |

InChI Key |

UABTZMQNIWDHGQ-JGNAJVFASA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOCCCCCCCl |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOCCCCCCCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HaloPROTAC3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of HaloPROTAC3, a chemical tool for targeted protein degradation. It details the molecular interactions, signaling pathways, and experimental methodologies used to characterize its function.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the degradation of proteins fused with the HaloTag protein.[1][2][3][4] Its mechanism of action is centered on hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[4][5]

The process is initiated by the formation of a ternary complex involving three key components:

-

HaloTag-fused Protein of Interest (POI): The target protein that has been genetically fused with the HaloTag protein.[4]

-

This compound: The small molecule that acts as a bridge.[5]

-

Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: A component of the cellular machinery responsible for tagging proteins for degradation.[1][2][4]

This compound facilitates this interaction through its distinct domains: a chloroalkane moiety that irreversibly binds to the HaloTag protein and a ligand that recruits the VHL E3 ligase.[1][4] This induced proximity leads to the polyubiquitination of the HaloTag fusion protein by the E3 ligase, marking it for subsequent recognition and degradation by the 26S proteasome.[2][4][5] This process is catalytic, meaning a single molecule of this compound can mediate the degradation of multiple target protein molecules.[4]

To confirm that the observed degradation is a direct result of the PROTAC mechanism and VHL engagement, an enantiomeric negative control compound, ent-HaloPROTAC3 , is often used.[1][2] While ent-HaloPROTAC3 can bind to the HaloTag protein, modifications to its d-hydroxyproline and d-valine (B559536) residues significantly disrupt its binding to VHL, thereby preventing the degradation of the target protein.[1]

Signaling Pathway and Molecular Interactions

The signaling cascade initiated by this compound is a clear example of induced proximity, leading to targeted protein degradation. The key steps are visualized in the following diagram.

Caption: this compound signaling pathway leading to targeted protein degradation.

Quantitative Data Summary

The efficacy of this compound has been quantified in several studies. The following tables summarize key performance metrics.

| Compound | Target Protein | DC50 (nM) | Maximum Degradation (%) | Cell Line | Reference |

| This compound | GFP-HaloTag7 | 19 ± 1 | 90 ± 1 | HEK293 | [5][6][7] |

| This compound | GFP-HaloTag7 | - | ~90 at 625 nM | - | [6][8] |

| This compound | NanoLuc-HaloTag | - | Significant at 1µM | HEK293 | [9] |

| This compound | β-catenin-HaloTag-HiBiT | - | Complete at 1µM | HEK293 | [9] |

| Compound | Binding Target | IC50 (µM) | Assay | Reference |

| This compound | VHL E3 Ligase | 0.54 ± 0.06 | Fluorescence Polarization | [6][8] |

| Compound | Target Protein | Time to 50% Degradation (T1/2) | Reference |

| This compound | GFP-HaloTag7 | 4 - 8 hours | [7][10] |

Experimental Protocols

The characterization of this compound's activity involves several key experimental procedures. Below are detailed methodologies for commonly performed assays.

This protocol is used to visually and semi-quantitatively assess the degradation of the HaloTag-fused protein of interest.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293) expressing the HaloTag-fusion protein to an appropriate confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[4][10]

-

Include a control with ent-HaloPROTAC3 to verify VHL-dependent degradation.[9]

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[10]

-

-

Protein Quantification:

-

Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[10]

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples and prepare them with Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the HaloTag or the protein of interest.[4]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Caption: Experimental workflow for Western Blotting analysis.

This method allows for the high-throughput quantification of degradation when the HaloTag is fused to a fluorescent protein like GFP.

Methodology:

-

Cell Treatment:

-

Seed cells expressing the GFP-HaloTag7 fusion protein in a multi-well plate.

-

Treat the cells with a range of this compound concentrations for a defined period (e.g., 24 hours).[10]

-

-

Sample Preparation:

-

Harvest the cells by trypsinization and resuspend them in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).[10]

-

-

Flow Cytometry Analysis:

-

Analyze the GFP fluorescence intensity of the cell population using a flow cytometer.

-

-

Data Analysis:

This highly sensitive assay provides a quantitative measure of protein levels and is particularly useful for kinetic studies.[7] It requires the protein of interest to be tagged with both HaloTag and the HiBiT peptide.

Methodology:

-

Cell Line Generation:

-

Generate a cell line that endogenously expresses the protein of interest fused to a HiBiT-HaloTag.[7]

-

-

Cell Treatment:

-

Plate the cells and treat them with this compound over a time course or at various concentrations.

-

-

Lysis and Luminescence Measurement:

-

Data Analysis:

Caption: Workflow for luminescence-based protein degradation assay.

Conclusion

This compound is a potent and specific chemical tool for inducing the degradation of HaloTag-fusion proteins. Its mechanism, which relies on the formation of a ternary complex with the VHL E3 ligase, has been well-characterized through a variety of quantitative and qualitative experimental approaches. This guide provides the foundational knowledge and methodologies for researchers to effectively utilize this compound in their studies of protein function and as a potential avenue for therapeutic development.

References

- 1. promega.com [promega.com]

- 2. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.sg]

- 3. This compound Technical Manual [worldwide.promega.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. tenovapharma.com [tenovapharma.com]

- 9. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.jp]

- 10. benchchem.com [benchchem.com]

HaloPROTAC3: A Technical Guide to Targeted Protein Degradation in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality for targeted protein degradation, offering a novel approach to investigate protein function and explore new therapeutic avenues. Among these, HaloPROTAC3 has garnered significant attention as a versatile and potent tool for inducing the degradation of specific proteins of interest within a laboratory setting. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its application, and quantitative data to inform experimental design.

Introduction to this compound

This compound is a heterobifunctional small molecule designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins that have been fused with a HaloTag.[1][2] The HaloTag is a modified bacterial dehalogenase that can be genetically attached to a protein of interest.[2][3] this compound acts as a molecular bridge, simultaneously binding to the HaloTag on the target protein and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[3][4] This induced proximity facilitates the transfer of ubiquitin molecules to the HaloTag fusion protein, marking it for degradation by the proteasome.[4][5] This technology allows for the conditional and reversible knockdown of target proteins, providing a powerful alternative to genetic methods like RNAi or CRISPR-based knockouts.[1][6]

Mechanism of Action: The Ubiquitin-Proteasome Pathway

The core function of this compound is to induce the formation of a ternary complex composed of the HaloTag-fused protein of interest (POI), this compound itself, and the VHL E3 ligase.[4][5] This process can be broken down into the following key steps:

-

Binding to HaloTag: The chloroalkane moiety of this compound irreversibly binds to the HaloTag fused to the target protein.[2][4]

-

Recruitment of VHL: The other end of the this compound molecule contains a ligand that specifically recruits the VHL E3 ubiquitin ligase.[2][7]

-

Ternary Complex Formation: The simultaneous binding of this compound to both the HaloTag-POI and VHL results in the formation of a stable ternary complex.[4][5]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the HaloTag fusion protein.[1][4]

-

Proteasomal Degradation: The polyubiquitinated HaloTag-POI is then recognized and degraded by the 26S proteasome, releasing the this compound molecule to potentially induce the degradation of another target protein molecule.[2][3]

A negative control compound, ent-HaloPROTAC3, is available. It is an enantiomer of this compound that can bind to the HaloTag but not to VHL, thus preventing the formation of the ternary complex and subsequent protein degradation.[4] This control is crucial for confirming that the observed degradation is mediated by the PROTAC mechanism.[4]

Quantitative Data on this compound Performance

The efficiency of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum extent of degradation (Dmax). The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the percentage of protein degradation achieved at saturating PROTAC concentrations.

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference |

| GFP-HaloTag7 | HEK293 | 19 ± 1 | >90 | 24 | [7][8] |

| Endogenous Mitochondrial HiBiT-HaloTag | HEK293 | 8.1 | ~80 | - | [9][10] |

| Endogenous Cytoplasmic HiBiT-HaloTag | HEK293 | 18.6 | ~80 | - | [9][10] |

| Endogenous Nuclear HiBiT-HaloTag | HEK293 | 8.1 | ~80 | - | [10] |

| Halo-VPS34 | HEK293 | 3-10 (HaloPROTAC-E) | ~95 | 24 | [8][11] |

| SGK3-Halo | HEK293 | 3-10 (HaloPROTAC-E) | ~95 | 24 | [8][11] |

Note: HaloPROTAC-E is an optimized version of this compound.[2]

Kinetics of Degradation:

Studies have shown that this compound can induce rapid degradation of target proteins. For a GFP-HaloTag7 fusion protein, 50% degradation was observed between 4 and 8 hours of treatment.[7] For some endogenously tagged proteins, greater than 50% degradation can occur within the first 3 hours.[10]

Experimental Protocols

A typical workflow for a this compound experiment involves several stages, from expressing the HaloTag-fusion protein to quantifying its degradation.

Endogenous Tagging with HaloTag using CRISPR/Cas9

To study the degradation of a protein at its natural expression level, endogenous tagging with HaloTag is the preferred method.[4][12]

Materials:

-

Cas9 nuclease

-

Single-guide RNA (sgRNA) targeting the genomic locus of the protein of interest

-

Donor plasmid containing the HaloTag sequence flanked by homology arms (typically 500 bp) corresponding to the sequences upstream and downstream of the desired insertion site.

-

Cells for transfection/electroporation

-

Fluorescent HaloTag ligand (e.g., Janelia Fluor® 646 HaloTag® Ligand) for cell sorting

-

Fluorescence-Activated Cell Sorter (FACS)

Protocol:

-

Design and Clone: Design an sgRNA to target the desired insertion site (N- or C-terminus) of the gene of interest. Clone the HaloTag sequence into a donor plasmid with flanking homology arms.

-

Transfection/Electroporation: Co-transfect or electroporate the cells with the Cas9 nuclease, sgRNA, and the donor plasmid.

-

Enrichment of HaloTag-Positive Cells: After 48-72 hours, label the cell population with a fluorescent HaloTag ligand. Use FACS to enrich the population of successfully tagged cells.[1][4]

-

Single-Cell Cloning and Validation: Isolate single cells to establish clonal cell lines. Validate the correct insertion of the HaloTag by PCR, sequencing, and Western blotting.[2]

Western Blotting for Protein Degradation Analysis

Western blotting is a standard method to visualize and quantify the reduction in target protein levels.[3]

Materials:

-

Cells expressing the HaloTag-fusion protein

-

This compound and a negative control (e.g., ent-HaloPROTAC3 or DMSO vehicle)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Primary antibodies (anti-HaloTag or anti-target protein)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of this compound concentrations for a specified time (e.g., 24 hours). Include a vehicle control.[9]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Immunoblotting: Block the membrane and then probe with a primary antibody against the HaloTag or the protein of interest. Follow this with incubation with an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ.

Flow Cytometry for Degradation of Fluorescently Tagged Proteins

For proteins fused to a fluorescent reporter like GFP in addition to HaloTag, flow cytometry offers a high-throughput method for quantifying degradation.

Materials:

-

Cells expressing the GFP-HaloTag fusion protein

-

This compound

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells expressing the GFP-HaloTag fusion protein with various concentrations of this compound for 24 hours.

-

Sample Preparation: Detach the cells from the plate (e.g., using trypsin) and resuspend them in a suitable buffer (e.g., DMEM or PBS with FBS).

-

Flow Cytometry Analysis: Analyze the GFP fluorescence of the cell population using a flow cytometer.

-

Data Analysis: Calculate the mean fluorescence intensity for each treatment condition and normalize it to the vehicle control to determine the percentage of degradation.[9]

Conclusion

This compound provides a robust and versatile chemical genetic tool for the targeted degradation of proteins in a laboratory setting.[3] By enabling the specific and controlled removal of HaloTag-fused proteins, this technology facilitates a deeper understanding of protein function and the cellular consequences of their depletion.[1][3] The experimental protocols and quantitative data presented in this guide offer a comprehensive framework for researchers and drug development professionals to effectively design and execute experiments utilizing this compound for their research and discovery efforts.

References

- 1. promega.com [promega.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.jp]

- 5. researchgate.net [researchgate.net]

- 6. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]

An In-depth Technical Guide to the Discovery and Development of HaloPROTAC3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HaloPROTAC3, a pivotal tool in the field of targeted protein degradation. We will delve into its discovery, mechanism of action, and development, presenting key quantitative data, detailed experimental protocols, and visual representations of its operational pathways.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest.[1][2] HaloPROTACs, a specialized class of PROTACs, are designed to degrade proteins that have been fused with a HaloTag, a modified bacterial dehalogenase.[1] This technology offers a universal approach to protein degradation, as a single HaloPROTAC molecule can target any protein that is endogenously tagged with HaloTag, often facilitated by CRISPR/Cas9 gene-editing technology.[1][3]

This compound is a well-characterized HaloPROTAC that consists of a chloroalkane moiety for irreversible binding to the HaloTag, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] The formation of a ternary complex between the HaloTag-fused protein, this compound, and the VHL E3 ligase is the critical step that leads to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1][4][5] This process is catalytic, enabling a single this compound molecule to mediate the degradation of multiple target protein molecules.[1]

Quantitative Data for HaloPROTAC Efficacy

The efficacy of this compound and its derivatives is primarily assessed by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the reported quantitative data for this compound and a more recent, optimized version, HaloPROTAC-E.

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Reference |

| This compound | GFP-HaloTag7 | HEK293 | 19 ± 1 | 90 ± 1 | 24 | [6][7] |

| Mitochondrial HiBiT-HaloTag | HEK293 | 8.1 | ~80 | Not Specified | [8] | |

| Cytoplasmic HiBiT-HaloTag | HEK293 | 18.6 | ~80 | Not Specified | [8][9] | |

| Halo-VPS34 | HEK293 | ~50 | Not Specified | 24 | [10] | |

| ent-HaloPROTAC3 | GFP-HaloTag7 | HEK293 | No significant degradation | Not Applicable | 24 | [6] |

| HaloPROTAC-E | SGK3-Halo | HEK293 | 3 - 10 | ~95 | 24 | [10][11] |

| Halo-VPS34 | HEK293 | 3 - 10 | ~95 | 24 | [10][11] |

| Compound | Binding Target | Assay Type | IC50 (µM) | Reference |

| This compound | VHL | Fluorescence Polarization | 0.54 ± 0.06 | [6][12] |

| ent-HaloPROTAC3 | VHL | Fluorescence Polarization | No detectable binding | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application and reproduction of this compound-based experiments. Below are protocols for key assays.

This protocol is used to quantify the degradation of a HaloTag-fusion protein following treatment with this compound.

Materials:

-

Cells expressing the HaloTag-fusion protein of interest

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Laemmli buffer

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF or nitrocellulose)

-

Primary antibodies (anti-HaloTag or anti-target protein, and a loading control like anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Methodology:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Prepare serial dilutions of this compound in cell culture medium. A typical concentration range is from 1 pM to 10 µM.[13] Include a vehicle-only control (DMSO).[8] Replace the existing medium with the medium containing the different concentrations of this compound.

-

Incubation: Incubate the cells for a predetermined time, typically 24 hours for a dose-response experiment.[8] For time-course experiments, incubate for various durations (e.g., 0, 2, 4, 8, 24 hours).

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[8]

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.[8]

-

Immunoblotting: Block the membrane and probe with a primary antibody against the HaloTag or the protein of interest, and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.[8]

-

Detection and Analysis: Detect the signal using an ECL substrate and an imaging system.[8] Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.[13]

-

Data Analysis: For dose-response experiments, plot the percentage of remaining protein against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[7]

This method is suitable for quantifying the degradation of a fluorescently tagged protein like GFP-HaloTag7.

Materials:

-

Cells expressing GFP-HaloTag7

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium

-

Trypsin or other cell detachment solution

-

Flow cytometer

Methodology:

-

Cell Treatment: Treat cells expressing GFP-HaloTag7 with various concentrations of this compound for 24 hours.[8]

-

Sample Preparation: Detach the cells from the plate and resuspend them in a suitable buffer, such as DMEM.[8]

-

Flow Cytometry Analysis: Analyze the GFP fluorescence of the cell population using a flow cytometer.[8]

-

Data Analysis: Calculate the mean fluorescence intensity for each treatment condition and normalize it to the vehicle control to determine the percentage of degradation.[8]

This protocol offers a highly sensitive and quantitative method for monitoring protein degradation in live cells by using a HiBiT-tagged HaloTag fusion protein.

Materials:

-

Cells endogenously expressing a HiBiT-HaloTag fusion protein and LgBiT

-

This compound

-

Nano-Glo® Live Cell Assay System

Methodology:

-

Cell Plating: Plate the cells in a white, opaque-bottom multi-well plate.

-

This compound Treatment: Add this compound at various concentrations to the cells.

-

Luminescence Measurement: Add the Nano-Glo® Endurazine™ Substrate to the wells. Measure luminescence at regular intervals (e.g., every 30 minutes for 24 hours) using a plate-reading luminometer for kinetic analysis.[14] For an endpoint assay, lyse the cells after the desired treatment duration and add the lytic HiBiT detection reagent before measuring luminescence.[14]

-

Data Analysis: Plot the luminescence signal over time or as a function of this compound concentration to determine the degradation kinetics, DC50, and Dmax values.[14]

Visualizing the Molecular Processes and Workflows

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeted degradation of endogenously tagged proteins for phenotypic studies using this compound and HaloTag® technologies [labhoo.com]

- 4. promega.com [promega.com]

- 5. Ternary Complex Formation [promega.com]

- 6. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

HaloPROTAC3: A Technical Guide to Induced Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the HaloPROTAC3 system for targeted protein degradation. It details the core principles, mechanism of action, quantitative performance metrics, and key experimental protocols for the application of this technology in research and drug development.

Core Principle and Mechanism of Action

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] this compound is a specific type of PROTAC designed to degrade proteins that have been fused with a HaloTag®, a 34kDa modified bacterial dehalogenase.[3][4] This system offers a powerful and versatile method for studying the functional consequences of acute protein loss, even for targets that have traditionally been difficult to drug.[4][5]

The mechanism of this compound is centered on the formation of a ternary complex. The molecule consists of two key moieties connected by a linker:

-

A chloroalkane moiety that binds irreversibly and covalently to the HaloTag® protein.[4][5]

-

A von Hippel-Lindau (VHL) E3 ligase ligand that recruits the VHL E3 ubiquitin ligase complex.[1][3]

By simultaneously binding to the HaloTag-fused Protein of Interest (POI) and the VHL E3 ligase, this compound induces their proximity.[6] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the HaloTag-POI, leading to its polyubiquitination.[7] The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the entire fusion protein.[2][8] A single this compound molecule can catalytically induce the degradation of multiple target protein molecules.[2]

To ensure that the observed degradation is a direct result of the PROTAC mechanism, an inactive enantiomer, ent-HaloPROTAC3 , is used as a negative control.[3] This molecule can bind to the HaloTag but contains modified residues (d-hydroxyproline and d-valine) that disrupt its ability to engage the VHL E3 ligase, thereby preventing degradation.[1][5]

Quantitative Data

The efficacy of this compound is measured by its degradation potency (DC₅₀), maximal degradation (Dₘₐₓ), and binding affinity to its E3 ligase target (IC₅₀).

| Parameter | Target Protein | Cell Line | Value | Reference(s) |

| DC₅₀ | GFP-HaloTag7 | HEK293 | 19 ± 1 nM | [1][8][9] |

| Dₘₐₓ | GFP-HaloTag7 | HEK293 | 90 ± 1 % | [1][8][9] |

| IC₅₀ | VHL E3 Ligase | N/A (Biochemical Assay) | 0.54 ± 0.06 µM | [1][9] |

| T₁/₂ Degradation | GFP-HaloTag7 | HEK293 | 4 - 8 hours | [10] |

| Table 1: Performance Metrics of this compound. |

For comparison, an earlier hydrophobic tagging compound, HyT36, showed significantly lower potency and efficacy for HaloTag7 degradation (DC₅₀ = 134 ± 7 nM, Dₘₐₓ = 56 ± 1 %).[1] An optimized version, HaloPROTAC-E, has since been developed with even greater potency for endogenously tagged proteins (DC₅₀ = 3-10 nM, Dₘₐₓ ≈ 95%).[11]

| Compound | Target Protein | DC₅₀ | Dₘₐₓ | Reference(s) |

| This compound | GFP-HaloTag7 | 19 ± 1 nM | 90 ± 1 % | [1] |

| HaloPROTAC10 | GFP-HaloTag7 | 36 ± 4 nM | ~90% | [1] |

| HyT36 | GFP-HaloTag7 | 134 ± 7 nM | 56 ± 1 % | [1] |

| HaloPROTAC-E | Endogenous SGK3-Halo | 3 - 10 nM | ~95% | [11] |

| HaloPROTAC-E | Endogenous VPS34-Halo | 3 - 10 nM | ~95% | [11] |

| Table 2: Comparative Efficacy of Halo-Targeted Degraders. |

Experimental Protocols

A typical this compound study involves several stages, from expressing the HaloTag-fusion protein to quantifying its degradation.

To study the degradation of a protein at its natural expression level, endogenous tagging is the preferred method.[3][12]

-

Donor Plasmid Design: Construct a donor plasmid containing the HaloTag sequence (with or without a HiBiT tag for luminescent detection) flanked by 500bp left and right homology arms corresponding to the genomic sequences immediately upstream and downstream of the desired insertion site (e.g., 3' end of the coding sequence for C-terminal tagging).[3][5]

-

Cell Transfection: Co-transfect the donor plasmid into the target cells along with a plasmid expressing Cas9 and a guide RNA (gRNA) specific to the insertion site.

-

Cell Enrichment (Optional but Recommended): To enrich the population of successfully edited cells, treat the cell pool with a fluorescent HaloTag ligand (e.g., Janelia Fluor® 646).[3] Use Fluorescence-Activated Cell Sorting (FACS) to isolate the fluorescent cells, which represent the successfully tagged population.[3][5]

-

Clonal Isolation and Verification: Isolate single cells from the enriched pool to establish clonal cell lines. Verify the correct insertion of the HaloTag via PCR and sequencing, and confirm protein expression and correct localization via Western blot and/or microscopy.

Western blotting is a standard method to visualize and quantify the reduction in protein levels.[2][10]

-

Cell Culture and Treatment: Plate cells (e.g., HEK293) expressing the HaloTag-POI. Treat with a range of this compound concentrations (for DC₅₀ determination) or a fixed concentration over various time points (for kinetic analysis). Include vehicle (DMSO) and ent-HaloPROTAC3 as negative controls.[5]

-

Cell Lysis: After incubation (e.g., 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[10]

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and separate proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with a primary antibody overnight at 4°C. Use an anti-HaloTag antibody or an antibody specific to the POI.[2] Also probe for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.[2] Quantify the band intensities using densitometry software and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

For a more sensitive and high-throughput method, the HaloTag can be co-tagged with the 11-amino-acid HiBiT peptide.[3][4] The HiBiT system allows for quantitative measurement of protein levels in a simple add-mix-read format.

-

Cell Line Generation: Use cells expressing the HaloTag-HiBiT fusion protein. For the assay, these cells should also express the complementary LgBiT protein, either through stable expression or by adding it post-lysis.[3]

-

Cell Plating and Treatment: Plate cells in a white, opaque 96-well plate. Treat with this compound and controls as described for the Western blot protocol.

-

Lysis and Luminescence Measurement:

-

Add a lytic reagent containing the LgBiT protein (if not stably expressed) and a luciferase substrate directly to the wells.[2]

-

Incubate for a short period to allow for cell lysis and signal development.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is directly proportional to the amount of HaloTag-HiBiT fusion protein. Calculate the percentage of degradation by normalizing the signal from treated wells to that of the vehicle control wells.

Mechanism Validation

Confirming the specific, VHL-dependent mechanism of this compound is critical for data interpretation.

Key experiments to validate the mechanism include:

-

Negative Control: Demonstrating a lack of degradation upon treatment with ent-HaloPROTAC3 confirms that VHL engagement is necessary.[1][3]

-

Competitive Antagonism: Co-treatment of cells with this compound and an excess of a free VHL ligand (one that does not bind HaloTag) should rescue the degradation of the HaloTag-POI, further implicating VHL in the process.[1]

-

Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor (e.g., MG132 or bortezomib) prior to adding this compound should block degradation, confirming the involvement of the proteasome.

References

- 1. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. promega.com [promega.com]

- 4. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [worldwide.promega.com]

- 5. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.sg]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. tenovapharma.com [tenovapharma.com]

- 10. benchchem.com [benchchem.com]

- 11. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

HaloPROTAC3: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation has emerged as a transformative modality in chemical biology and drug discovery, enabling the selective elimination of proteins of interest. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The HaloPROTAC technology offers a versatile and powerful platform that circumvents the need for developing a unique PROTAC for each new target. By fusing the protein of interest to a HaloTag, a single HaloPROTAC molecule, such as HaloPROTAC3, can be universally applied to induce its degradation. This guide provides an in-depth technical overview of this compound, including its background, mechanism of action, experimental protocols, and significance in the field of targeted protein degradation.

Background and Significance of this compound

The development of traditional PROTACs is often a resource-intensive process, requiring the identification and optimization of a high-affinity ligand for each specific protein of interest (POI).[1] The HaloPROTAC system elegantly bypasses this limitation by utilizing the HaloTag, a 34 kDa monomeric protein fusion tag derived from a bacterial dehalogenase.[2][3] This tag can be genetically fused to any POI.

This compound is a small-molecule degrader that specifically and irreversibly binds to the HaloTag.[2][4] It is a heterobifunctional molecule composed of a chloroalkane moiety that covalently binds to the HaloTag, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] This system uncouples the degradation machinery from the necessity of a specific POI binder, making it a broadly applicable tool for:

-

Studying protein function: Enabling rapid and reversible protein knockdown to investigate cellular phenotypes.[3][6]

-

Validating drug targets: Providing a method to assess the therapeutic potential of degrading a particular protein.[1]

-

Exploring the "undruggable" proteome: Targeting proteins that lack suitable small-molecule binding pockets for traditional inhibitors.[1]

A key advantage of the HaloPROTAC system is its universality; once a protein is endogenously tagged with HaloTag, typically via CRISPR/Cas9 gene editing, the same HaloPROTAC molecule can be used for its degradation.[2][7] This significantly accelerates the timeline for studying new protein targets.

Mechanism of Action

The mechanism of this compound-mediated protein degradation involves the formation of a ternary complex between the HaloTag-fused POI, this compound, and the VHL E3 ligase complex.[2][4] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the HaloTag fusion protein.[5] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]

To confirm that the observed degradation is mediated through the intended PROTAC mechanism, an inactive enantiomer, ent-HaloPROTAC3 , is often used as a negative control.[4][7] ent-HaloPROTAC3 can bind to the HaloTag but is unable to engage the VHL E3 ligase, thus preventing degradation.[7]

Quantitative Data on HaloPROTAC Performance

The efficacy of HaloPROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |

| This compound | GFP-HaloTag7 | HEK293 | 19 ± 1 | >90 | 24 | [8][9] |

| This compound | Endogenous EPOP-HaloTag-HiBiT | HEK293 | ~8.1-18.6 | ~80 | 24 | [2] |

| HaloPROTAC-E | Endogenous SGK3-Halo | HEK293 | 3 - 10 | ~95 | 48 | [9][10] |

| HaloPROTAC-E | Endogenous Halo-VPS34 | HEK293 | 3 - 10 | ~95 | 48 | [9][10] |

Note: DC50 and Dmax values can vary depending on the specific target protein, its expression level, and the experimental conditions.

Experimental Protocols

CRISPR/Cas9-Mediated Endogenous HaloTag Knock-in

To study the degradation of a protein at its natural expression level, it is crucial to endogenously tag the protein of interest with the HaloTag.

Protocol Outline:

-

Design and Validation of sgRNA: Design single guide RNAs (sgRNAs) targeting the N- or C-terminus of the gene of interest.

-

Donor Plasmid Construction: Clone the HaloTag sequence into a donor plasmid flanked by 500 bp homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.[7]

-

Cell Transfection: Co-transfect the target cells with the Cas9 nuclease, the validated sgRNA, and the donor plasmid.[4]

-

Enrichment of HaloTag-Positive Cells: 48-72 hours post-transfection, label the cells with a fluorescent HaloTag ligand (e.g., Janelia Fluor® 646 HaloTag® Ligand) and enrich the successfully tagged cell population using Fluorescence-Activated Cell Sorting (FACS).[6][7]

-

Single-Cell Cloning: Isolate single cells from the enriched population to establish clonal cell lines.[4]

-

Validation: Validate the correct in-frame insertion of the HaloTag by genomic PCR, Sanger sequencing, and Western blot analysis.[4]

Cell-Based this compound Degradation Assay

This protocol describes the treatment of HaloTag-expressing cells with this compound and subsequent analysis of protein degradation.

Materials:

-

HaloTag-expressing cell line

-

This compound

-

ent-HaloPROTAC3 (negative control)

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Multi-well plates

Procedure:

-

Cell Seeding: Seed the HaloTag-expressing cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.[5]

-

This compound Treatment: Prepare serial dilutions of this compound and ent-HaloPROTAC3 in cell culture medium. A typical concentration range for a dose-response experiment is from 1 pM to 10 µM.[11] Include a vehicle-only control (DMSO). Aspirate the old medium and add the medium containing the compounds.

-

Incubation: Incubate the cells for a desired period. For dose-response curves, a fixed time point (e.g., 24 hours) is common.[8] For kinetic studies, multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) should be analyzed.[11]

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading for subsequent analysis.[5]

Western Blotting for Degradation Analysis

Western blotting is a standard method to visualize and quantify the degradation of the target protein.

Protocol Outline:

-

Sample Preparation: Normalize protein concentrations of the cell lysates and add Laemmli sample buffer. Denature the samples by heating at 95-100°C for 5-10 minutes.[5]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[5]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against the HaloTag or the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[11]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and compare the levels across different treatments.[9]

Alternative Detection Methods

-

Flow Cytometry: If the HaloTag is fused to a fluorescent protein like GFP, degradation can be quantified by measuring the mean fluorescence intensity of the cell population using flow cytometry.[8]

-

Luminescence-Based Assays: For highly sensitive and quantitative real-time monitoring of degradation kinetics, the HaloTag can be co-tagged with a small, bright luciferase subunit like HiBiT. The luminescent signal is proportional to the amount of fusion protein present.[7][12]

Conclusion

This compound and the broader HaloPROTAC technology represent a significant advancement in the field of targeted protein degradation. By providing a universal and adaptable system for inducing the degradation of virtually any protein of interest, HaloPROTACs empower researchers to rapidly probe protein function and validate novel drug targets. The detailed methodologies and quantitative data presented in this guide are intended to equip scientists and drug development professionals with the necessary knowledge to effectively design, execute, and interpret experiments using this powerful chemical genetic tool, thereby accelerating biological discovery and the development of new therapeutics.

References

- 1. origene.com [origene.com]

- 2. researchgate.net [researchgate.net]

- 3. promega.com [promega.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]

- 8. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chemical Genetics Tools for Protein Knockdown

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal chemical genetic tools for targeted protein degradation (TPD). TPD has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This event-driven pharmacology presents a significant advantage over traditional occupancy-based inhibitors, potentially overcoming resistance mechanisms and targeting proteins previously considered "undruggable."[2][3] We will delve into the mechanisms, experimental protocols, and quantitative metrics of key TPD technologies, including Proteolysis-Targeting Chimeras (PROTACs), molecular glues, and systems for degrading extracellular and tagged proteins.

Core Technologies for Intracellular Protein Degradation

The most established TPD strategies hijack the cell's ubiquitin-proteasome system (UPS) to selectively destroy intracellular proteins.[2]

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules that serve as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[3][6] A key feature of PROTACs is their catalytic nature; a single molecule can induce the degradation of multiple target proteins.[6][7]

Mechanism of Action: A PROTAC molecule consists of three parts: a ligand for the POI, a ligand for an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker.[4][8] The process involves the formation of a ternary complex (POI-PROTAC-E3 ligase), which is the crucial step for ubiquitination and subsequent degradation.[9][10]

Molecular Glues

Molecular glues are small, monovalent molecules that induce or stabilize a novel protein-protein interaction between an E3 ligase and a POI.[7][11] Unlike the deliberate bifunctional design of PROTACs, molecular glues typically bind to one of the proteins (often the E3 ligase) and create a "neosurface" that is complementary to the surface of the target protein, leading to its degradation.[7][11] The most well-known examples are the immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide, which bind to the E3 ligase Cereblon (CRBN) and induce the degradation of transcription factors such as IKZF1 and IKZF3.[7][12]

Key Differences from PROTACs:

-

Structure: Molecular glues are smaller, monovalent compounds, which often gives them more drug-like physicochemical properties.[1][11]

-

Discovery: The discovery of molecular glues has historically been serendipitous, whereas PROTACs are rationally designed.[13]

SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers)

SNIPERs are a class of PROTACs that specifically recruit members of the Inhibitor of Apoptosis Protein (IAP) family, which function as E3 ubiquitin ligases.[14][15] IAPs (c-IAP1, c-IAP2, and XIAP) are often overexpressed in cancer cells, making them attractive targets for recruitment.[14][16] SNIPERs are constructed similarly to other PROTACs, with a POI ligand and an IAP ligand (often derived from IAP antagonists like LCL-161) joined by a linker.[16][17]

Tag-Based Degradation Systems

These systems offer a powerful and versatile approach for target validation and studying protein function without the need to develop a specific binder for the endogenous protein. They work by genetically fusing a "degradation tag" to the POI.

dTAG System

The degradation tag (dTAG) system is a chemical-genetic tool that enables rapid, selective, and reversible protein degradation.[18][] It utilizes an engineered FKBP12F36V mutant protein as a tag, which is fused to the POI either by transgene expression or CRISPR-mediated knock-in at the endogenous locus.[18][20] A heterobifunctional dTAG molecule, such as dTAG-13, then binds to both the FKBP12F36V tag and the CRBN E3 ligase, inducing degradation of the fusion protein.[18] This system is highly generalizable and can be used to study the immediate consequences of protein loss in vivo.[18][21]

HaloPROTACs

HaloPROTAC technology uses a HaloTag, a modified bacterial dehalogenase, as the fusion tag.[22][] The HaloPROTAC molecule contains a chloroalkane moiety that forms an irreversible covalent bond with the HaloTag, providing a durable anchor.[22][24] The other end of the molecule carries a ligand to recruit an E3 ligase (commonly VHL or CRBN), leading to the degradation of the HaloTag-POI fusion protein.[22][25] This platform is highly adaptable for validating novel drug targets.[25]

References

- 1. Emerging mechanisms of targeted protein degradation by molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advancements in targeted protein knockdown technologies—emerging paradigms for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. blog.crownbio.com [blog.crownbio.com]

- 8. ijcrr.com [ijcrr.com]

- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. media.addgene.org [media.addgene.org]

- 21. Scientists create powerful, rapid system for degrading proteins [dana-farber.org]

- 22. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

understanding HaloPROTAC3 and VHL E3 ligase interaction

An In-Depth Technical Guide to the HaloPROTAC3 and VHL E3 Ligase Interaction

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules designed to eliminate specific proteins from cells by co-opting the body's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete removal of the target protein.[3][4]

HaloPROTACs are a specialized subset of these molecules developed as powerful chemical genetic tools.[5][6][7] They are engineered to degrade proteins that have been fused with a HaloTag, a modified bacterial dehalogenase that can be attached to virtually any protein of interest using modern gene-editing techniques like CRISPR/Cas9.[4][8]

This guide focuses on This compound , one of the most potent and well-characterized HaloPROTACs.[5][6] It achieves its function by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The VHL complex is a crucial component of the UPS, responsible for recognizing specific substrates and marking them for degradation.[9][10][11] Understanding the intricate interaction between this compound and the VHL E3 ligase is fundamental to its application in targeted protein degradation studies.

Mechanism of Action: Orchestrating Protein Destruction

The core function of this compound is to act as a molecular bridge, inducing proximity between a HaloTag-fused Protein of Interest (POI) and the VHL E3 ligase complex.[5][6][12] This proximity-induced event triggers the ubiquitination and subsequent degradation of the POI. The process is catalytic, allowing a single molecule of this compound to mediate the destruction of multiple target protein molecules.[3][4]

The mechanism unfolds in a series of orchestrated steps:

-

Cellular Entry & Target Engagement : this compound, a small molecule, penetrates the cell membrane. Its chloroalkane moiety then forms an irreversible, covalent bond with the HaloTag fused to the POI.[4][8][12]

-

E3 Ligase Recruitment : Simultaneously, the VHL-binding moiety of this compound (a derivative of a potent VHL ligand) engages the VHL protein, which is part of the larger VHL E3 ligase complex.[8][13]

-

Ternary Complex Formation : The dual binding action of this compound results in the formation of a key ternary complex: POI-HaloTag::this compound::VHL E3 Ligase .[8][12][14] The linker connecting the two ends of the PROTAC is critical for the stability and productive orientation of this complex.[3][5]

-

Ubiquitination : The induced proximity within the ternary complex allows the E3 ligase to efficiently transfer ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1][8]

-

Proteasomal Degradation : The POI, now tagged with a polyubiquitin (B1169507) chain, is recognized as a substrate for the 26S proteasome.[4][8] The proteasome unfolds and degrades the tagged protein into small peptides.[3]

-

Catalytic Cycle Release : Following degradation of the POI, the this compound and the VHL E3 ligase are released and can engage another POI molecule, re-initiating the catalytic cycle.[3][14]

Quantitative Data Presentation

The efficacy of this compound has been rigorously quantified. The key parameters are the half-maximal degradation concentration (DC₅₀), representing potency, and the maximum degradation (Dₘₐₓ), representing efficacy. Binding affinity to VHL is typically measured by the half-maximal inhibitory concentration (IC₅₀).

Table 1: Performance of this compound Against GFP-HaloTag7

| Parameter | Value | Description | Source |

| DC₅₀ | 19 ± 1 nM | Concentration for 50% degradation of GFP-HaloTag7. | [15][16] |

| Dₘₐₓ | 90 ± 1% | Maximum degradation of GFP-HaloTag7 observed at 625 nM. | [15][16] |

| VHL Binding (IC₅₀) | 0.54 ± 0.06 µM | Concentration to inhibit 50% of VHL binding in a fluorescence polarization assay. | |

| Degradation T₁/₂ | 4 - 8 hours | Time to achieve 50% degradation of GFP-HaloTag7. | [15] |

Table 2: Comparative Efficacy of Related PROTACs

| Compound | Target | DC₅₀ (nM) | Dₘₐₓ (%) | Key Feature / Comment | Source |

| This compound | GFP-HaloTag7 | 19 ± 1 | 90 ± 1 | Potent and efficacious VHL-recruiter. | |

| HyT36 | GFP-HaloTag7 | 134 ± 7 | 56 ± 1 | Hydrophobic tagging-based degrader; less potent and effective than this compound. | |

| HaloPROTAC10 | GFP-HaloTag7 | 36 ± 4 | Similar to HP3 | More modest VHL affinity than this compound, slightly decreased potency. | |

| ent-HaloPROTAC3 | GFP-HaloTag7 | N/A | No degradation | Inactive enantiomer; does not bind VHL, confirming mechanism. | |

| HaloPROTAC-E | Endogenous SGK3/VPS34-HaloTag | 3 - 10 | ~95 | Optimized VHL-recruiter with higher affinity ligand; increased potency and efficacy. | [17] |

The VHL E3 Ligase Complex

The VHL E3 ligase, also known as CRL2VHL, is a multi-subunit complex.[18] Its components work in concert to recognize and ubiquitinate target substrates.

-

Von Hippel-Lindau protein (VHL) : This is the substrate recognition subunit (SRS) that directly binds to the target protein—in this case, via the this compound molecule.[9][18] It has two domains: an α-domain that interacts with Elongin C and a β-domain that provides the substrate interaction surface.[19]

-

Elongin B and Elongin C : These act as adaptor proteins, linking VHL to the rest of the complex.[9][19][20]

-

Cullin 2 (CUL2) : This protein serves as the central scaffold, organizing the complex.[9][13][20]

-

Rbx1 (RING-box protein 1) : This is a RING-finger protein that recruits the ubiquitin-charged E2 enzyme, facilitating the final ubiquitin transfer.[9][20][21]

Experimental Protocols

Verifying the mechanism and quantifying the efficacy of this compound involves several key experiments.

Protocol 1: Western Blotting for Protein Degradation

This is a fundamental technique to visualize and quantify the reduction in target protein levels.[8][16]

-

Objective : To determine the DC₅₀ and Dₘₐₓ of this compound.

-

Materials :

-

Cells expressing the HaloTag-fused POI.

-

This compound and a negative control (e.g., ent-HaloPROTAC3).

-

DMSO (vehicle control).

-

Lysis buffer (e.g., RIPA) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE equipment, transfer apparatus, and membranes.

-

Primary antibodies (e.g., anti-HaloTag, anti-target protein) and a loading control antibody (e.g., anti-GAPDH).

-

HRP-conjugated secondary antibodies and chemiluminescent substrate.

-

-

Methodology :

-

Cell Treatment : Seed cells in multi-well plates. Treat with a serial dilution of this compound (e.g., 0.1 nM to 10 µM), vehicle (DMSO), and the negative control for a fixed duration (e.g., 24 hours).

-

Cell Lysis : Wash cells with PBS and lyse them on ice.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[3][8]

-

SDS-PAGE and Transfer : Normalize protein amounts, denature samples, and separate proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane to prevent non-specific binding.

-

Incubate with a primary antibody against the POI or HaloTag. Concurrently, probe for a loading control protein to normalize the data.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection & Analysis : Apply a chemiluminescent substrate and capture the signal. Quantify band intensities using densitometry software.[16] Normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the log of the this compound concentration and fit the data to a dose-response curve to calculate DC₅₀ and Dₘₐₓ values.[15][16]

-

Protocol 2: Fluorescence Polarization (FP) Assay for VHL Binding

This assay is used to determine the binding affinity of this compound to the VHL complex.[2][5]

-

Objective : To measure the IC₅₀ of this compound for the VHL E3 ligase complex.

-

Principle : The assay measures the change in polarization of fluorescent light. A small, fluorescently labeled ligand (a tracer based on the HIF-1α peptide) tumbles rapidly in solution, resulting in low polarization. When bound by the much larger VHL complex, its tumbling slows, and polarization increases. A competitor compound like this compound will displace the tracer, causing a decrease in polarization.

-

Methodology :

-

Reagents : Purified VHL-ElonginC-ElonginB (VCB) complex, a fluorescently labeled HIF-1α peptide tracer, and this compound.

-

Assay Setup : In a microplate, combine a fixed concentration of the VCB complex and the fluorescent tracer.

-

Competition : Add serial dilutions of this compound to the wells.

-

Incubation : Allow the reaction to reach equilibrium.

-

Measurement : Measure fluorescence polarization using a suitable plate reader.

-

Data Analysis : Plot the polarization signal against the log of the this compound concentration. Fit the data to determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the bound tracer.

-

Conclusion

This compound is a highly potent and specific chemical tool for inducing the degradation of HaloTag fusion proteins. Its mechanism of action, centered on the recruitment of the VHL E3 ligase to form a productive ternary complex, is well-established and serves as a paradigm for PROTAC technology.[12] The clear dependence of its activity on VHL binding, confirmed by structure-activity relationships and the use of inactive enantiomers, underscores the precision of this system. By providing a robust and generalizable method for rapid protein knockdown, this compound empowers researchers to dissect complex biological pathways with a high degree of temporal control, offering a powerful alternative to genetic knockdown strategies.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins. | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. academic.oup.com [academic.oup.com]

- 21. portlandpress.com [portlandpress.com]

A Technical Guide to Targeted Protein Degradation with HaloPROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] This is primarily achieved through the ubiquitin-proteasome system (UPS), the cell's natural machinery for protein disposal.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of TPD. These heterobifunctional molecules are engineered to simultaneously bind a protein of interest (POI) and an E3 ubiquitin ligase, inducing the formation of a ternary complex.[1][4] This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][5]

The HaloPROTAC system is a versatile chemical genetic tool that circumvents the need for developing a specific binder for each POI, a common bottleneck in traditional PROTAC design.[2][6] This technology utilizes the HaloTag, a modified bacterial dehalogenase, which is genetically fused to the POI using techniques like CRISPR/Cas9.[7] A HaloPROTAC molecule then specifically targets the HaloTag for degradation, thereby eliminating the fused POI.[2][7] This guide provides an in-depth overview of the HaloPROTAC technology, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.

The HaloPROTAC System: Mechanism of Action

HaloPROTACs are chimeric molecules comprising three key components: a chloroalkane moiety that irreversibly binds to the HaloTag, a flexible linker, and a ligand that recruits a specific E3 ubiquitin ligase, most commonly von Hippel-Lindau (VHL) or Cereblon (CRBN).[2][7][8]

The mechanism of action involves the following key steps:

-

Ternary Complex Formation : The HaloPROTAC molecule acts as a molecular bridge, with its chloroalkane end forming a covalent bond with the HaloTag fused to the POI.[1][2] The other end of the HaloPROTAC binds to an E3 ligase, bringing the POI and the E3 ligase into close proximity to form a stable ternary complex.[1][7]

-

Ubiquitination : The formation of this ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.[1] This results in the formation of a polyubiquitin (B1169507) chain on the target protein.[2]

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][2] The HaloPROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[2][7]

Caption: Mechanism of HaloPROTAC-mediated protein degradation.

Quantitative Data on HaloPROTAC Efficacy

The efficacy of HaloPROTACs is primarily assessed by the half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax).[1][5][6] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[5]

| HaloPROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

| HaloPROTAC3 | GFP-HaloTag7 | HEK293 | 19 ± 1 nM | 90 ± 1% | [9][10] |

| HaloPROTAC-E | Endogenous SGK3-HaloTag | HEK293 | 3-10 nM | ~95% | [10][11][12] |

| HaloPROTAC-E | Endogenous Halo-VPS34 | HEK293 | 3-10 nM | ~95% | [10][11][12] |

Signaling Pathways in HaloPROTAC-Mediated Degradation

HaloPROTACs primarily hijack the ubiquitin-proteasome system (UPS), a central pathway for protein degradation in eukaryotic cells.[1] The choice of the E3 ligase ligand on the HaloPROTAC determines which specific E3 ligase is recruited.

VHL-Mediated Degradation Pathway

Most current HaloPROTACs, such as this compound and HaloPROTAC-E, utilize a ligand for the von Hippel-Lindau (VHL) E3 ligase.[1][7][13] The formation of the POI-HaloTag/HaloPROTAC/VHL ternary complex leads to the ubiquitination of the target protein and its subsequent degradation.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. promega.com [promega.com]

- 4. Protein Degradation and PROTACs [promega.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound | Small Molecule Protein Degrader | Protein Knockout Studies [promega.sg]

Methodological & Application

Application Notes and Protocols for HaloPROTAC3-Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful strategy for modulating protein levels and studying protein function in a reversible and temporally controlled manner.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[3][4] HaloPROTACs are a specialized class of PROTACs designed to degrade proteins that have been fused with a HaloTag.[3] This technology provides a versatile platform for inducing the degradation of virtually any protein of interest (POI) that can be tagged with the HaloTag protein.[3][5]

HaloPROTAC3 is a small-molecule degrader that specifically and irreversibly binds to the HaloTag protein and its fusion partners in living cells.[6][7] It recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the HaloTag-fusion protein.[6][7][8] This system allows for the study of protein function, including phenotypic analysis of protein loss, without the need for developing target-specific PROTACs.[6]

Mechanism of Action

The this compound molecule is composed of three key components: a chloroalkane moiety that covalently binds to the HaloTag, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[3][5] The mechanism involves the formation of a ternary complex between the HaloTag-fused POI, this compound, and the VHL E3 ligase.[1][9] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[3][5]

Experimental Workflow

A typical HaloPROTAC experiment involves several key stages, from expressing the HaloTag-fusion protein to analyzing its degradation.

Quantitative Data Summary

The efficacy of HaloPROTACs is quantified by their half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[10]

| HaloPROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| This compound | GFP-HaloTag7 | HEK293 | 19 ± 1 | 90 ± 1 | [11] |

| This compound | Halo-VPS34 | HEK293 | ~2-fold higher than HaloPROTAC-E | ~50% at 1-4h | [12] |

| HaloPROTAC-E | SGK3-Halo | HEK293 | 3-10 | ~95 | [12][13] |

| HaloPROTAC-E | Halo-VPS34 | HEK293 | 3-10 | Not specified | [12][13] |

| HaloPROTAC | Target Protein | Time to 50% Degradation (T1/2) | Reference |

| This compound | GFP-HaloTag7 | 4 - 8 hours | [3] |

| HaloPROTAC-E | SGK3-Halo | 20 - 30 minutes | [3][13] |

| HaloPROTAC-E | Halo-VPS34 | 1 - 2 hours | [3][13] |

Detailed Experimental Protocols

Protocol 1: Generation of HaloTag-Fusion Protein Expressing Cells

To study protein degradation, the protein of interest must be fused to a HaloTag. This can be achieved through transient transfection for ectopic expression or CRISPR/Cas9-mediated gene editing for endogenous expression.[1][6]

A. Ectopic Expression via Transient Transfection:

-

Cell Culture: Culture HEK293 cells or another suitable cell line to the appropriate confluency in a 6-well plate.[6]

-

Transfection Mixture Preparation: Prepare a mixture containing your HaloTag-fusion protein expression vector (e.g., 0.001 µg of NanoBRET™ Positive Control Vector), carrier DNA (e.g., 2 µg), and a reduced serum medium (e.g., 100 µl of Opti-MEM® I).[6]

-

Transfection: Add a transfection reagent (e.g., 6 µl of FuGENE® HD) to the DNA mixture and incubate at room temperature for 10 minutes.[6] Add the final mixture to the cells.

-

Expression: Incubate the cells for 18-24 hours at 37°C with 5% CO2 to allow for protein expression.[6]

B. Endogenous Tagging with CRISPR/Cas9:

For studying the physiological effects of protein loss, endogenous tagging is recommended.[6]

-

Design and Preparation: Design a crRNA specific to the target gene's N or C terminus and prepare a dsDNA donor plasmid containing the HaloTag sequence flanked by 500bp homology arms.[1][7] For enhanced detection, a HiBiT tag can be appended to the HaloTag sequence in the donor vector.[1]

-

Transfection: Co-transfect the cells with the Cas9 protein, the specific crRNA, and the donor plasmid.[1][14]

-

Enrichment of Edited Cells: Use a fluorescent HaloTag ligand (e.g., Janelia Fluor® 646) to label the cells expressing the HaloTag-fusion protein and enrich this population using Fluorescence-Activated Cell Sorting (FACS).[1][7]

Protocol 2: this compound Treatment and Cell Lysis

-

Compound Preparation: Prepare a 1 µM stock solution of this compound in cell culture medium. A negative control, ent-HaloPROTAC3 (the enantiomer of this compound that binds HaloTag but not VHL), should be prepared similarly.[6][7] A vehicle control (e.g., DMSO) should also be prepared.[3]

-

Cell Treatment: Aspirate the medium from the cells expressing the HaloTag-fusion protein and replace it with the medium containing this compound, ent-HaloPROTAC3, or the vehicle control.[6] For dose-response experiments, treat cells with a range of this compound concentrations.

-

Incubation: Incubate the cells at 37°C with 5% CO2 for the desired duration (e.g., 18-24 hours for initial experiments, or shorter time points for kinetic studies).[6]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[3][15]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for subsequent analysis.[3]

Protocol 3: Analysis of Protein Degradation

A. Western Blotting:

-

Sample Preparation: Normalize the protein concentrations of the lysates and prepare them with Laemmli buffer.[3]

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3][15]

-